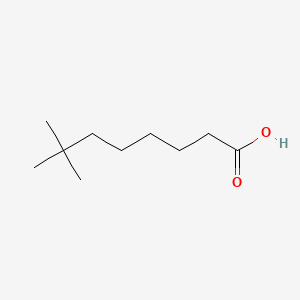
3-fluorobenzene-1-sulfonyl bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Fluorobenzene-1-sulfonyl bromide, also known as 3-FBS or FBS, is a sulfonyl halide compound that is commonly used in organic synthesis. It is a colorless and odorless solid that is soluble in many organic solvents. It is a useful reagent in the synthesis of a variety of organic compounds, including pharmaceuticals and agrochemicals. It is also a common intermediate in the preparation of a variety of other compounds.
Mecanismo De Acción
3-Fluorobenzene-1-sulfonyl bromide is a nucleophilic reagent that is used in a variety of organic synthesis reactions. It is commonly used as a nucleophile in substitution reactions, such as the SN2 reaction. In this reaction, the nucleophile attacks the electrophilic carbon atom of the substrate, resulting in the displacement of the leaving group.
Biochemical and Physiological Effects
3-Fluorobenzene-1-sulfonyl bromide is not known to have any significant biochemical or physiological effects. It is not known to be toxic to humans or animals, and is not known to be a carcinogen.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-Fluorobenzene-1-sulfonyl bromide is a useful reagent in organic synthesis due to its low cost and availability. It is also relatively easy to handle in the laboratory, as it is a colorless and odorless solid that is soluble in many organic solvents. However, it is important to note that 3-fluorobenzene-1-sulfonyl bromide is a strong acid, and as such, it must be handled with caution in the laboratory.
Direcciones Futuras
There are a variety of potential future applications for 3-Fluorobenzene-1-sulfonyl bromide. It could be used in the synthesis of new pharmaceuticals and agrochemicals, as well as in the synthesis of polymers, surfactants, and dyes. It could also be used in the synthesis of peptides and peptidomimetics, as well as in the synthesis of organometallic compounds. Additionally, it could be used as a reagent in a variety of catalytic reactions, such as the Heck reaction. Finally, it could be used to synthesize new fluorinated compounds, which could have a variety of potential applications.
Métodos De Síntesis
3-Fluorobenzene-1-sulfonyl bromide can be synthesized from the reaction of 3-fluorobenzenesulfonyl chloride and sodium bromide. This reaction is typically carried out in an aqueous solution at a temperature of around 100°C. The reaction produces a precipitate of 3-fluorobenzene-1-sulfonyl bromide, which can be isolated and purified by filtration or other methods.
Aplicaciones Científicas De Investigación
3-Fluorobenzene-1-sulfonyl bromide is used as a reagent in a variety of scientific research applications. It is commonly used in the synthesis of organic compounds, including pharmaceuticals and agrochemicals. It is also used in the synthesis of a variety of other compounds, such as polymers, surfactants, and dyes. 3-fluorobenzene-1-sulfonyl bromide is also used in the synthesis of peptides and peptidomimetics, as well as in the synthesis of organometallic compounds.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-fluorobenzene-1-sulfonyl bromide involves the conversion of 3-fluorobenzenesulfonic acid to the corresponding sulfonyl chloride, which is then reacted with bromine to yield the final product.", "Starting Materials": [ "3-fluorobenzenesulfonic acid", "Thionyl chloride", "Bromine" ], "Reaction": [ "1. Dissolve 3-fluorobenzenesulfonic acid in thionyl chloride and heat the mixture to reflux.", "2. Allow the reaction mixture to cool to room temperature and evaporate off excess thionyl chloride under reduced pressure.", "3. Dissolve the resulting sulfonyl chloride in anhydrous dichloromethane.", "4. Slowly add bromine to the sulfonyl chloride solution with stirring, maintaining the temperature below 10°C.", "5. After complete addition of bromine, stir the reaction mixture at room temperature for several hours.", "6. Wash the reaction mixture with water and extract the organic layer with dichloromethane.", "7. Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to yield 3-fluorobenzene-1-sulfonyl bromide as a white solid." ] } | |
Número CAS |
1612228-59-7 |
Nombre del producto |
3-fluorobenzene-1-sulfonyl bromide |
Fórmula molecular |
C6H4BrFO2S |
Peso molecular |
239.1 |
Pureza |
0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



